REACTION_CXSMILES
|
ClN1C(=O)CCC1=O.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([SH:16])=[CH:12][CH:11]=1.[S:17]1[CH:21]=[CH:20][CH:19]=[C:18]1[Li].C([Li])CCC.S1C=CC=C1>C1(C)C=CC=CC=1.O1CCCC1>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16][C:18]2[S:17][CH:21]=[CH:20][CH:19]=2)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
10.78 g
|
Type
|
reactant
|
Smiles
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ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
9.84 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)S
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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S1C(=CC=C1)[Li]
|
Name
|
|
Quantity
|
27.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5.72 g
|
Type
|
reactant
|
Smiles
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S1C=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours) at -15° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
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FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
WASH
|
Details
|
the filter pad washed with toluene (100 ml)
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an orange oil
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
chromatographed on a Sorbsil C 60-40/60H column
|
Type
|
CUSTOM
|
Details
|
petroleum ether (40°-60° C.)
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)SC=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |